molecular formula C12H10ClNO3 B116316 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde CAS No. 154343-51-8

2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde

Cat. No. B116316
CAS RN: 154343-51-8
M. Wt: 251.66 g/mol
InChI Key: KYZIUIXHMHLEPY-UHFFFAOYSA-N
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Description

“2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde” is a chemical compound with the molecular formula C12H10ClNO3 . It is a derivative of quinoline, a class of organic compounds that are widely used in medicinal chemistry due to their pharmacological properties .


Synthesis Analysis

The synthesis of 2-chloroquinoline-3-carbaldehydes, which includes “2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde”, can be achieved through Vilsmeier cyclisation of the corresponding acetanilides . This method involves the reaction of acetanilides with DMF and POCl3, leading to the formation of the quinoline ring system .


Molecular Structure Analysis

The molecular structure of “2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde” consists of a quinoline ring system substituted with a chloro group at the 2-position, methoxy groups at the 5 and 8-positions, and a carbaldehyde group at the 3-position .


Chemical Reactions Analysis

2-Chloroquinoline-3-carbaldehydes are highly reactive due to the presence of two active moieties, the chloro- and aldehyde functions . They can undergo various reactions to construct fused or binary quinoline-cord heterocyclic systems .


Physical And Chemical Properties Analysis

“2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde” is a solid compound . Its molecular weight is 251.67 .

Scientific Research Applications

Antifungal and Antibacterial Applications

2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde: exhibits significant activity against various diseases due to its structural chemistry. It has been identified to possess antifungal and antibacterial properties, which are crucial in the development of new medications for treating infections caused by resistant strains of fungi and bacteria .

Antiviral Properties

This compound also shows promise in antiviral therapy. Quinoline derivatives, including 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde , have been studied for their potential to inhibit the replication of viruses, making them candidates for the treatment of viral infections .

Anticancer Research

Quinoline derivatives are known for their anticancer activities. The compound can be used as an intermediate in the synthesis of compounds that exhibit significant activity against several cancer cell lines, offering a pathway for the development of novel anticancer drugs .

Synthesis of Homoallylic Alcohols

In synthetic chemistry, 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde is used as a precursor for the synthesis of homoallylic alcohols. These alcohols serve as intermediates for further chemical transformations, leading to the creation of heterocyclic compounds with potential biological activities .

Development of Cardiovascular Drugs

The quinoline moiety is significant in the development of drugs for cardiovascular diseases. Research indicates that compounds possessing this moiety can be effective in treating various cardiovascular pathologies, making 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde a valuable compound in medicinal chemistry .

Antimalarial Applications

Quinoline derivatives have a long history of use in antimalarial drugs. The structural features of 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde make it a candidate for the synthesis of new antimalarial agents, which is particularly important given the emergence of drug-resistant strains of malaria .

Green Chemistry and Sustainable Processes

The current trend in synthetic chemistry emphasizes the need for greener and more sustainable chemical processes2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde can be utilized in eco-friendly synthetic routes, contributing to the development of sustainable medicinal chemistry practices .

Pheromonal Activity in Insect Control

Interestingly, derivatives obtained from the allylation of compounds like 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde are found in natural compounds produced by insects with pheromonal activity. This opens up possibilities for its use in the development of environmentally friendly pest control methods .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2, indicating that it is harmful if swallowed and causes serious eye irritation .

properties

IUPAC Name

2-chloro-5,8-dimethoxyquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c1-16-9-3-4-10(17-2)11-8(9)5-7(6-15)12(13)14-11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYZIUIXHMHLEPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=C(C(=NC2=C(C=C1)OC)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde in the synthesis of 5-(tert-butyldimethylsilyloxy)-1-(2-chloro-5,8-dimethoxyquinolin-3-yl)-3-methylenepentan-1-ol?

A1: 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde serves as a crucial starting material in the synthesis of 5-(tert-butyldimethylsilyloxy)-1-(2-chloro-5,8-dimethoxyquinolin-3-yl)-3-methylenepentan-1-ol. The research describes an allylation reaction where this aldehyde reacts with a specifically designed allylic iodide (tert-butyl-(3-(iodomethyl)but-3-enyloxy)dimethylsilane) in the presence of metallic indium. This reaction directly incorporates the quinoline moiety into the final compound [].

Q2: Is there any spectroscopic data available to confirm the structure of 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde?

A2: While the provided abstract doesn't detail the spectroscopic characterization of 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde itself, it emphasizes that the structure of the final product, 5-(tert-butyldimethylsilyloxy)-1-(2-chloro-5,8-dimethoxyquinolin-3-yl)-3-methylenepentan-1-ol, was confirmed through elemental analysis and spectral data []. This suggests that the researchers likely characterized the starting aldehyde as well, but this information is not provided in the abstract.

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